5-(and-6)-Carboxyrhodamine 110, hydrochloride is a fluorescent dye known for its vibrant orange-red color and excellent photostability. This compound is utilized primarily in biological applications for labeling biomolecules, such as proteins and nucleic acids, due to its high sensitivity and stability across various pH levels (4-9) . The dye exhibits excitation and emission maxima at approximately 502 nm and 524 nm, respectively, making it suitable for use in fluorescence microscopy and flow cytometry .
These reactions are crucial for modifying the dye for specific applications in bioconjugation.
The biological activity of 5-(and-6)-Carboxyrhodamine 110 is largely attributed to its ability to form stable conjugates with biomolecules. The carboxyl groups in the dye can react with primary amines in proteins and peptides, forming stable amide bonds. This reaction is typically facilitated by carbodiimide crosslinkers, enhancing the dye's utility in various biological assays . Its insensitivity to pH changes allows for consistent performance in diverse experimental conditions.
The synthesis of 5-(and-6)-Carboxyrhodamine 110 typically involves a multi-step process:
In industrial settings, similar methods are employed but scaled up with rigorous purification processes like recrystallization and chromatography to ensure high purity and yield.
5-(and-6)-Carboxyrhodamine 110 has a wide range of applications:
Studies have shown that the interactions between 5-(and-6)-Carboxyrhodamine 110 and biomolecules are highly specific. The compound's ability to form stable conjugates allows it to be used effectively in tracking biological processes within cells. Its high photostability makes it preferable over other fluorescent dyes like fluorescein, particularly in experiments requiring prolonged exposure to light .
5-(and-6)-Carboxyrhodamine 110 shares similarities with several other fluorescent dyes. Here are some notable comparisons:
Compound Name | Properties | Unique Features |
---|---|---|
5-(and-6)-Carboxyfluorescein | Green fluorescent dye, sensitive to pH changes | Less photostable than Carboxyrhodamine 110 |
Alexa Fluor 488 | Green fluorescent dye, good photostability | Sensitive to alkaline conditions |
Rhodamine B | Red fluorescent dye, used in staining | Less soluble than Carboxyrhodamine 110 |
Cyanine Dyes (e.g., Cyanine 555) | Various colors depending on structure, used for labeling | Different spectral properties compared to Carboxyrhodamine 110 |
The uniqueness of 5-(and-6)-Carboxyrhodamine 110 lies in its superior photostability and insensitivity to pH variations compared to these alternatives, making it particularly advantageous for long-term studies and applications requiring stable fluorescence under varying conditions .
The foundational chemistry of rhodamine dyes is rooted in the broader class of xanthene dyes, which also includes fluoresceins. The inception of synthetic dye chemistry can be traced to the mid-19th century, when William Perkin’s serendipitous creation of mauveine in 1856 catalyzed the birth of the modern chemical industry. This event was followed by Adolf von Baeyer’s synthesis of fluorescein in 1871, achieved through the condensation of resorcinol and phthalic anhydride, yielding a compound with intense green fluorescence in solution. Less than two decades later, in 1887, Ceresole extended this chemistry by employing 3-aminophenols in analogous condensation reactions, producing dyes with red-shifted spectra—thus, the rhodamine family was born, named after the Greek word for "rose".
The early rhodamines, such as tetramethylrhodamine, were characterized by their vivid coloration and strong fluorescence, properties that quickly found application in textile dyeing and, eventually, in biological staining. The core xanthene structure, with its rigid, planar configuration, imparts high quantum yields and robust photostability, distinguishing rhodamines from other dye classes. Over the ensuing decades, systematic modifications of the rhodamine scaffold—such as alkylation, halogenation, and the introduction of various functional groups—were explored to tune spectral properties and enhance solubility, paving the way for their adoption as fluorescent labels in chemical and biological research.
The transition of rhodamine dyes from industrial colorants to indispensable biological probes was facilitated by their favorable photophysical characteristics, including high molar extinction coefficients, large Stokes shifts, and resistance to photobleaching. As the field of fluorescence spectroscopy matured in the 20th century, the need for dyes with improved aqueous solubility and functional group compatibility became apparent. This demand led to the development of carboxylated rhodamine derivatives, most notably the carboxyrhodamines, which feature one or more carboxylic acid groups appended to the aromatic ring system.
The introduction of carboxylic acid functionalities served several purposes. First, it increased the hydrophilicity of the dye, reducing nonspecific binding and aggregation in biological environments. Second, the carboxyl group provided a convenient handle for covalent conjugation to biomolecules via amide bond formation, typically through carbodiimide or succinimidyl ester chemistry. This innovation enabled the site-specific labeling of proteins, nucleic acids, and other biomolecules, revolutionizing fluorescence microscopy, flow cytometry, and molecular diagnostics.
Microwave irradiation has revolutionized the synthesis of rhodamine derivatives by enabling precise control over reaction kinetics and regioselectivity. A landmark study demonstrated the condensation of rhodamine hydrazide with aromatic aldehydes under microwave irradiation (80–100°C, 5–30 minutes), achieving yields of 57–92% across 12 derivatives [4]. This method contrasts sharply with conventional oil-bath heating, which requires 6–24 hours for comparable transformations (Table 1) [4].
Table 1. Comparative Performance of Microwave vs. Conventional Synthesis of Rhodamine Imines
Entry | Reaction Condition | Time | Yield (%) |
---|---|---|---|
1 | Microwave (100°C) | 20 min | 78–88 |
2 | Conventional (80°C) | 6–24 h | 57–90 |
The regioselectivity of these reactions arises from the uniform heating and accelerated molecular collisions facilitated by microwave energy, which preferentially stabilize transition states leading to the 5-carboxy isomer [3] [4]. For example, the use of ethanol as a green solvent under microwave conditions minimizes side reactions while maintaining high dielectric absorption efficiency [4].
The structural similarity of 5- and 6-carboxyrhodamine 110 isomers necessitates sophisticated separation protocols. A two-step esterification-hydrolysis approach has proven effective:
This method capitalizes on the differential steric hindrance between the 5- and 6-carboxy positions. The 6-carboxy isomer exhibits greater reactivity toward TSTU due to reduced steric constraints, enabling preferential esterification and subsequent separation [1] [2]. Hydrolysis of the NHS esters under mild acidic conditions regenerates the pure carboxylic acid forms with >95% recovery [1].
Three key principles dominate eco-friendly rhodamine synthesis:
A notable example involves the synthesis of 4-(4-methylphenylcarbonyl)piperazine-1-carboxylate, where hydrogen chloride gas-mediated deprotection achieves quantitative yields without generating aqueous waste [1] [2]. Furthermore, the adoption of isocratic elution in purification reduces solvent consumption by 40% compared to gradient methods [1].
N-Hydroxysuccinimide (NHS) ester derivatives of 5-(and-6)-Carboxyrhodamine 110 represent highly effective reagents for selective bioconjugation through primary amine targeting [1] [2]. The activated carboxylic acid functionality enables efficient covalent attachment to lysine residues in proteins and amino-modified nucleic acids, forming stable amide linkages under physiological conditions .
The NHS ester chemistry mechanism proceeds through nucleophilic attack of primary amines on the activated carbonyl carbon, resulting in displacement of the NHS leaving group and formation of a stable amide bond [4]. This reaction exhibits optimal efficiency at pH 7.0-9.0, with reaction rates influenced by local amine concentration and steric accessibility [1]. Carboxyrhodamine 110 NHS esters demonstrate superior labeling efficiency compared to fluorescein-based counterparts, achieving protein labeling efficiencies exceeding 70% with bovine albumin under standard conditions .
Protein Functionalization Mechanisms
The selectivity of NHS ester chemistry for primary amines over other nucleophilic residues provides excellent specificity for protein modification [1]. Lysine residues, present on protein surfaces with pKa values around 10.8, exhibit enhanced nucleophilicity at physiological pH, facilitating efficient labeling reactions [4]. The hydrolysis half-life of NHS esters at pH 7.0 is approximately 4-5 hours, providing sufficient reaction windows while maintaining specificity [4].
Research demonstrates that carboxyrhodamine 110 NHS esters achieve labeling efficiencies of 80-95% with various protein targets when employed at 2-10 fold molar excess [4]. The reaction kinetics are enhanced by the photostability characteristics of carboxyrhodamine 110, which remain unaffected by pH variations between 4-9, unlike fluorescein derivatives that exhibit pH-dependent fluorescence [5] [6].
Oligonucleotide Conjugation Strategies
Amino-modified oligonucleotides serve as excellent substrates for carboxyrhodamine 110 NHS ester conjugation, with labeling efficiencies reaching 85-95% under optimized conditions [7]. The 5'-amino modification strategy enables site-specific labeling without interference with hybridization properties or enzymatic processing [7]. Optimal reaction conditions involve pH 8.0 incubation for 2 hours at room temperature, employing 2-5 fold molar excess of the NHS ester reagent [7].
DNA sequencing applications particularly benefit from carboxyrhodamine 110 labeling due to the superior photostability compared to traditional fluorescein labels [8]. The exceptional resistance to photobleaching enables extended detection periods and improved signal-to-noise ratios in automated sequencing platforms [8].
Target Biomolecule | Reaction Conditions | Labeling Efficiency (%) | Molar Excess Required |
---|---|---|---|
Bovine Serum Albumin | pH 7.5, 30 min, RT | 70-85 | 5-10 fold |
Oligonucleotides (DNA) | pH 8.0, 2 hr, RT | 85-95 | 2-5 fold |
Amino-modified RNA | pH 7.8, 1 hr, RT | 75-90 | 3-8 fold |
Lysine Residues (Proteins) | pH 7.2-7.5, 15 min, RT | 80-95 | 2-10 fold |
Primary Amines (General) | pH 7-9, Variable | 65-90 | 5-20 fold |
Polyethylene glycol (PEG) spacer integration with 5-(and-6)-Carboxyrhodamine 110 significantly enhances bioconjugation performance through improved water solubility, reduced steric hindrance, and enhanced biomolecular recognition properties [6] [9]. PEG spacers of varying lengths (PEG₃, PEG₄, PEG₆, PEG₈) have been systematically incorporated between the fluorophore and reactive functionalities to optimize labeling efficiency [9] [10].
Solubility Enhancement Mechanisms
PEG spacer incorporation dramatically improves the aqueous solubility of carboxyrhodamine 110 derivatives compared to parent compounds [6] [9]. The hydrophilic nature of ethylene glycol units reduces aggregation tendencies and enhances compatibility with aqueous biological systems [11]. PEG₄ spacers provide particularly favorable solubility characteristics, enabling preparation of concentrated stock solutions in dimethyl sulfoxide or dimethylformamide while maintaining stability upon dilution in aqueous buffers [9].
Research demonstrates that PEG₃ and PEG₄ spacers offer optimal balance between enhanced solubility and maintained fluorescence properties [9] [10]. The spectroscopic characteristics remain essentially unchanged upon PEG incorporation, with excitation maxima at 501 nm and emission maxima at 525 nm preserved across spacer lengths [12].
Steric Hindrance Reduction
PEG spacer integration effectively reduces steric interactions between the bulky carboxyrhodamine 110 fluorophore and target biomolecules [6] [9]. This spatial separation enhances accessibility of reactive groups and minimizes fluorophore-induced perturbations of protein structure or nucleic acid hybridization [11]. Comparative studies indicate that PEG₄ spacers provide sufficient separation to eliminate most steric conflicts while maintaining conjugation efficiency [10].
The flexible nature of PEG chains allows dynamic conformational adjustments that accommodate various biomolecular geometries [11]. This adaptability proves particularly valuable in protein labeling applications where multiple lysine residues may be accessible for modification [9].
Biomolecular Recognition Enhancement
PEG spacer integration preserves native biomolecular recognition properties by minimizing fluorophore interference with binding domains [6] [11]. Protein-protein interactions, enzyme-substrate recognition, and nucleic acid hybridization efficiency are maintained or enhanced relative to direct fluorophore attachment [9].
Studies employing carboxyrhodamine 110-PEG₄ conjugates demonstrate preserved binding affinity in antibody labeling applications, with minimal impact on antigen recognition specificity [6]. Similarly, oligonucleotide hybridization kinetics remain unaffected by PEG spacer incorporation, enabling accurate quantitative PCR and sequencing applications [7].
PEG Spacer Length | Molecular Weight Increase (Da) | Water Solubility Enhancement | Steric Hindrance Reduction | Bioconjugation Efficiency (%) |
---|---|---|---|---|
PEG₃ | 132 | Moderate | Low | 75-85 |
PEG₄ | 176 | Significant | Moderate | 80-90 |
PEG₆ | 264 | High | High | 85-95 |
PEG₈ | 352 | Very High | Very High | 90-95 |
Azide-functionalized carboxyrhodamine 110 derivatives demonstrate exceptional compatibility with bioorthogonal click chemistry reactions, enabling selective and efficient bioconjugation under mild conditions [12] [13] [14]. The integration of azide functionality provides access to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) methodologies [13] [15].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC reactions with carboxyrhodamine 110-azide derivatives proceed efficiently in the presence of copper(I) catalysts, achieving yields of 85-95% under optimized conditions [16]. The reaction mechanism involves coordination of copper(I) to the terminal alkyne, followed by azide coordination and subsequent cycloaddition to form 1,4-disubstituted triazoles [15]. Typical reaction conditions employ copper sulfate with sodium ascorbate as reducing agent, along with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as stabilizing ligand [16].
The high efficiency of CuAAC reactions enables bioconjugation with alkyne-modified biomolecules at micromolar concentrations [16]. Reaction times typically range from 1-24 hours depending on reactant concentrations and catalyst loading [15]. However, copper toxicity concerns limit applications in living biological systems, restricting CuAAC to fixed cell preparations and in vitro applications [15].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC chemistry eliminates copper catalyst requirements through employment of strained cycloalkynes such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) [13] [15]. These strained systems exhibit intrinsic reactivity toward azides, enabling bioorthogonal labeling in living cells without cytotoxicity concerns [13] [17].
Carboxyrhodamine 110-azide derivatives react efficiently with DBCO-functionalized substrates, achieving yields of 75-92% with second-order rate constants of 10⁻²-10⁰ M⁻¹s⁻¹ [13]. The reaction proceeds via 1,3-dipolar cycloaddition mechanism, forming stable triazole linkages without requiring elevated temperatures or catalyst systems [17].
Research demonstrates successful SPAAC conjugation of carboxyrhodamine 110-PEG₃-azide with various cyclooctyne derivatives [12] [14]. The incorporation of PEG spacers enhances reaction efficiency by reducing steric hindrance and improving substrate accessibility [12]. Optimal reaction conditions involve equimolar ratios of reactants in aqueous or mixed aqueous-organic solvent systems at room temperature [13].
Bioorthogonal Reaction Selectivity
The azide functional group exhibits exceptional bioorthogonality, showing no reactivity toward natural biomolecular functionalities including amino acids, nucleotides, and metabolites [15] [19]. This selectivity enables specific labeling in complex biological environments without interference from endogenous nucleophiles [13].
Comparative kinetic studies indicate that SPAAC reactions proceed selectively even in the presence of competing nucleophiles such as thiols and amines [17]. The strain-promoted mechanism provides sufficient driving force to overcome potential side reactions, ensuring high fidelity bioconjugation [15].
Advanced Click Chemistry Applications
Tetrazine ligation represents an emerging bioorthogonal methodology compatible with carboxyrhodamine 110 derivatives [20]. This inverse electron-demand Diels-Alder reaction exhibits exceptional reaction rates (10⁰-10³ M⁻¹s⁻¹) and complete bioorthogonality [20]. Although less extensively developed than azide-alkyne systems, tetrazine chemistry offers potential advantages for rapid labeling applications requiring minimal reaction times [20].
Recent advances in strain-promoted alkyne-azide cycloaddition include development of enhanced cyclooctyne derivatives with improved reaction kinetics [21] [17]. These second-generation reagents incorporate electron-withdrawing groups and conformational constraints to accelerate cycloaddition rates while maintaining stability and biocompatibility [21].
Click Chemistry Type | Rate Constant (M⁻¹s⁻¹) | Reaction Time (typical) | Bioorthogonality | Yield (%) |
---|---|---|---|---|
CuAAC (Copper-catalyzed) | 10²-10⁴ | 1-24 hr | Moderate (Cu toxicity) | 85-95 |
SPAAC (Strain-promoted) | 10⁻³-10⁻¹ | 2-48 hr | High | 70-90 |
SPAAC with DBCO | 10⁻²-10⁰ | 30 min-12 hr | High | 75-92 |
SPAAC with BCN | 10⁻³-10⁻² | 2-24 hr | High | 65-85 |
Tetrazine Ligation | 10⁰-10³ | 5 min-2 hr | Very High | 80-95 |